molecular formula C23H17Cl2NO5S B2863755 [4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone CAS No. 1114658-88-6

[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B2863755
CAS No.: 1114658-88-6
M. Wt: 490.35
InChI Key: PGDQBYCYQBXULK-UHFFFAOYSA-N
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Description

The compound is a benzothiazine derivative. Benzothiazines are a class of organic compounds that contain a benzene ring fused to a thiazine ring. They are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The compound contains a benzothiazine ring, which is a seven-membered ring containing a sulfur atom, a nitrogen atom, and a double oxygen bond. It also has a dichlorophenyl group and a dimethoxyphenyl group attached to it .


Chemical Reactions Analysis

Benzothiazines can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the sulfur and nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of the dichlorophenyl and dimethoxyphenyl groups, as well as the double oxygen bond in the benzothiazine ring, would influence its properties .

Scientific Research Applications

DNA Binding and Molecular Docking

Research on a novel Schiff base ligand and its copper(II) complex, which shares structural similarities with the specified compound, highlights the potential for DNA binding and molecular docking applications. The study explores the interaction with CT DNA, suggesting potential uses in understanding drug-DNA interactions and designing compounds with specific biological targets (Guhathakurta et al., 2017).

Analytical Chemistry Applications

A study on the electrooxidation of dimethomorph, leading to the formation of a compound structurally similar to the one , provides insights into the development of new analytical methods for the quantification of substances in agricultural samples. This research demonstrates the compound's relevance in enhancing analytical procedures for detecting and quantifying chemical residues in food and environmental samples (Lucas et al., 2013).

Crystal and Molecular Structure Analysis

Investigations into the crystal and molecular structure of related compounds reveal the importance of such chemicals in understanding molecular interactions and designing materials with desired properties. For example, the study of edge-to-face interactions between aromatic rings in clathrate formation provides valuable insights into molecular packing and stability, which can be applied to the design of new pharmaceuticals or materials with specific optical or electronic properties (Eto et al., 2011).

Antimicrobial and Analgesic Activity

Compounds structurally related to the one mentioned have been explored for their antimicrobial and analgesic activities. Research into novel derivatives of benzoxazole and pyrazole compounds indicates potential applications in the development of new therapeutic agents with specific biological activities. Such studies contribute to the ongoing search for new drugs with improved efficacy and reduced side effects (Jayanna et al., 2013).

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. As with all chemicals, it should be handled with care and appropriate safety measures should be taken .

Future Directions

Future research on this compound could involve studying its biological activities, developing methods for its synthesis, and investigating its potential applications in medicine and other fields .

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2NO5S/c1-30-19-10-7-14(11-20(19)31-2)23(27)22-13-26(15-8-9-16(24)17(25)12-15)18-5-3-4-6-21(18)32(22,28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDQBYCYQBXULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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